
8-Bromo-4-hydroxyquinoline-6-carbonitrile
Übersicht
Beschreibung
8-Bromo-4-hydroxyquinoline-6-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a nitrile group at the 6th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-hydroxyquinoline-6-carbonitrile typically involves the bromination of 4-hydroxyquinoline followed by the introduction of a nitrile group. One common method involves the following steps:
Bromination: 4-Hydroxyquinoline is treated with bromine in the presence of a suitable solvent such as chloroform or dichloromethane to introduce the bromine atom at the 8th position.
Nitrile Introduction: The brominated intermediate is then reacted with a nitrile source, such as cyanogen bromide, under basic conditions to introduce the nitrile group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-4-hydroxyquinoline-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The hydroxyl group at the 4th position can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups at the 8th position.
Oxidation: Quinoline-4-one derivatives.
Reduction: 4-Methylenequinoline derivatives.
Coupling Reactions: Biaryl quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-hydroxyquinoline-6-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-hydroxyquinoline-6-carbonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Lacks the bromine and nitrile groups but shares the hydroxyl group at the 8th position.
4-Hydroxyquinoline: Lacks the bromine and nitrile groups but shares the hydroxyl group at the 4th position.
8-Bromoquinoline: Lacks the hydroxyl and nitrile groups but shares the bromine atom at the 8th position.
Uniqueness
8-Bromo-4-hydroxyquinoline-6-carbonitrile is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitrile) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biologische Aktivität
8-Bromo-4-hydroxyquinoline-6-carbonitrile is a derivative of quinoline, characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a nitrile group at the 6th position. This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. Its unique structural features contribute to its reactivity and potential therapeutic uses.
Property | Value |
---|---|
Molecular Formula | C10H6BrN3O |
Molecular Weight | 264.08 g/mol |
IUPAC Name | This compound |
InChI Key | ZAYXHWVJNAMXDM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=C(C2=O)C#N)N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The bromine atom can participate in halogen bonding, enhancing the compound's biological effects. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In a comparative study, this compound exhibited inhibition zones of 22 mm against Pseudomonas aeruginosa, closely matching the standard drug's effectiveness . This suggests its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been extensively studied. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism involves cell cycle arrest and activation of caspase pathways, leading to programmed cell death .
Case Study: Anticancer Activity
A notable investigation revealed that derivatives similar to this compound effectively inhibited the proliferation of human cancer cell lines with IC50 values indicating potent activity at low concentrations. This positions the compound as a promising candidate for further development in cancer therapy.
Research Findings
Recent advancements in the synthesis and biological evaluation of quinoline derivatives highlight their pharmacological potential. Various studies have explored their applications as iron chelators, inhibitors of metalloproteins, and agents against multiple diseases including cancer and infections .
Eigenschaften
IUPAC Name |
8-bromo-4-oxo-1H-quinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-4-6(5-12)3-7-9(14)1-2-13-10(7)8/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLIJWKOGCLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.